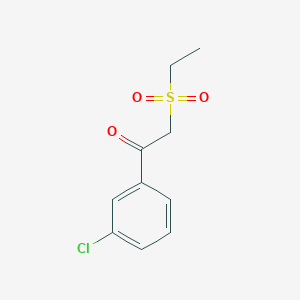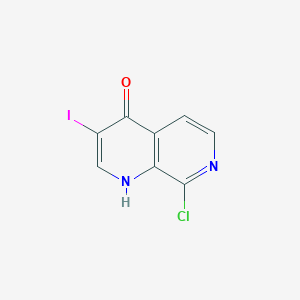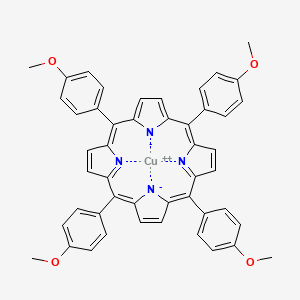
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is a metalloporphyrin compound that features a nickel ion coordinated to a porphyrin ring substituted with four 3-methoxyphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with 3-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.
Metalation: The porphyrin ligand is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion in the center of the porphyrin ring can undergo redox reactions, making it an effective catalyst. The methoxy groups on the phenyl rings can also participate in interactions with other molecules, enhancing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel: Similar structure but with methoxy groups at the 4-position of the phenyl rings.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrinatonickel: Contains carboxyl groups instead of methoxy groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrinatonickel: Features methoxycarbonyl groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the position of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This positional difference can lead to variations in catalytic activity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C48H36CuN4O4 |
|---|---|
Molekulargewicht |
796.4 g/mol |
IUPAC-Name |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
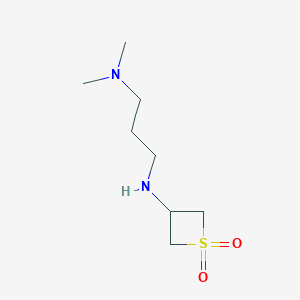
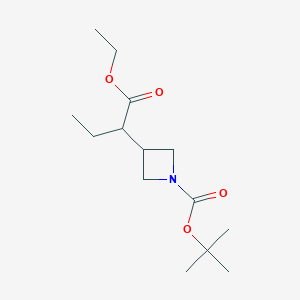
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
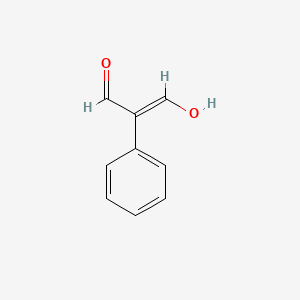

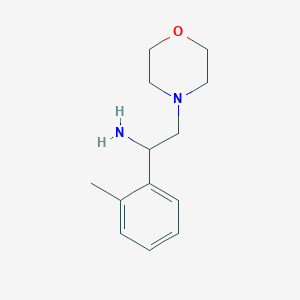
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
